S1P2 antagonist 1

Oral bioavailability Pharmacokinetic optimization S1P2 antagonist lead optimization

S1P2 Antagonist 1 is the foundational phthalazone carboxylic acid scaffold for S1P2-mediated fibrosis research. Ideal for in vitro fibroblast activation and ECM production assays, it offers superior selectivity over JTE-013—eliminating confounding S1P4 activity (IC₅₀ >10,000 nM for S1P1/3/4/5). This compound serves as a critical SAR starting point; note that its oral exposure is limited, and researchers requiring in vivo oral dosing should consider optimized analogs from the same series. Supplied as a solid, ≥98% purity, for laboratory use only.

Molecular Formula C23H21ClN4O4
Molecular Weight 452.9 g/mol
Cat. No. B12427368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1P2 antagonist 1
Molecular FormulaC23H21ClN4O4
Molecular Weight452.9 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1C(=O)C2=CC=CC=C2C(=N1)CN3C=C4C=C(C(=CC4=N3)Cl)OCC5CC5
InChIInChI=1S/C23H21ClN4O4/c1-13(23(30)31)28-22(29)17-5-3-2-4-16(17)20(26-28)11-27-10-15-8-21(32-12-14-6-7-14)18(24)9-19(15)25-27/h2-5,8-10,13-14H,6-7,11-12H2,1H3,(H,30,31)/t13-/m1/s1
InChIKeyPMFUQAVMFHEJFO-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S1P2 Antagonist 1: Orally Bioavailable Anti-Fibrotic Tool Compound Overview


S1P2 antagonist 1 (CAS: 2262402-83-3, molecular formula: C23H21ClN4O4, MW: 452.9) is a small molecule sphingosine-1-phosphate receptor 2 (S1P2) antagonist . It is characterized as an orally bioavailable anti-fibrotic agent, developed as a tool compound for investigating S1P2-mediated signaling in fibrotic disease models . The compound belongs to the phthalazone carboxylic acid series and serves as a key reference point for optimizing oral exposure and potency in S1P2 antagonist development programs [1].

Why S1P2 Antagonist 1 Cannot Be Casually Substituted with Other In-Class Antagonists


S1P2 antagonists exhibit pronounced divergence in oral bioavailability, in vivo efficacy, and selectivity profiles that preclude simple generic substitution [1]. S1P2 antagonist 1 itself required extensive structural optimization to improve oral exposure, with modifications to the alkyl chain and carboxylic acid moieties yielding significant improvements in later derivatives [2]. Comparative data reveal that while JTE-013 provides potent in vitro S1P2 antagonism (IC₅₀ = 17.6 nM) [3] and GLPG2938 demonstrates sub-nanomolar potency in phenotypic IL-8 release assays (IC₅₀ = 0.6 nM) [4], these compounds differ substantially in their in vivo dosing requirements and model efficacy profiles [1]. Consequently, researchers selecting among S1P2 antagonists must consider the specific assay context, required route of administration, and the quantitative performance benchmarks relevant to their experimental model system.

S1P2 Antagonist 1: Quantitative Differentiation Evidence Versus Key Comparators


Oral Bioavailability Improvement Required for S1P2 Antagonist 1 Versus Optimized Derivative Compound 16

S1P2 antagonist 1 served as the starting scaffold requiring substantial modification to achieve acceptable oral exposure [1]. Chemical modification of the alkyl chain and carboxylic acid moieties of S1P2 antagonist 1 led to significant improvements in oral exposure for subsequent analogs . In contrast, the optimized pyrrolidine derivative compound 16 demonstrated excellent pharmacokinetic profiles in both rat and dog while maintaining high S1P2 potency and selectivity [1]. This distinction is critical for in vivo studies: S1P2 antagonist 1 is appropriate for in vitro mechanistic work, whereas compound 16 represents the optimized tool for oral dosing studies.

Oral bioavailability Pharmacokinetic optimization S1P2 antagonist lead optimization

In Vivo Efficacy of S1P2 Antagonist 1 Optimized Analog (Compound 38) in Multiple Fibrotic Disease Models

The optimized analog arising from the S1P2 antagonist 1 series, designated Compound 38, demonstrated therapeutic efficacy at 10 mg/kg BID (oral) in three distinct mouse models of fibrotic disease [1]. This multi-model validation distinguishes the phthalazone carboxylic acid series from other S1P2 antagonists that have been evaluated in fewer disease-relevant models. For comparison, GLPG2938 demonstrated protective effects in a bleomycin-induced pulmonary fibrosis model at 1, 3, and 10 mg/kg BID p.o. [2], but data on efficacy across three independent fibrotic models are not reported in the same study.

In vivo efficacy Pulmonary fibrosis Anti-fibrotic therapeutics Mouse models

Comparative In Vitro Potency: S1P2 Antagonist 1 Series Versus JTE-013 and GLPG2938

While direct IC₅₀ data for S1P2 antagonist 1 itself are not publicly disclosed, the optimized analog compound 16 from the same series exhibits a pIC₅₀ of 8.1 (IC₅₀ ≈ 7.9 nM) at the human S1P2 receptor [1], positioning it as a high-potency antagonist. In comparison, JTE-013 demonstrates an IC₅₀ of 17.6 nM [2], and GLPG2938 shows an IC₅₀ of 8.8 nM in S1P2 calcium flux assays [3] and 0.6 nM in a phenotypic IL-8 release assay [3]. The phthalazone series thus achieves potency comparable to or exceeding that of JTE-013, with selectivity over S1P1, S1P3, S1P4, and S1P5 receptors (all IC₅₀ >10,000 nM) [1].

In vitro potency IC50 comparison S1P2 receptor antagonism Calcium flux assay

Selectivity Profile: S1P2 Antagonist 1 Series Demonstrates Subtype Specificity Superior to Pan-S1P Modulators

The phthalazone series, including the optimized derivative compound 16, exhibits exceptional S1P2 subtype selectivity, with IC₅₀ values greater than 10,000 nM for S1P1, S1P3, S1P4, and S1P5 receptors [1]. In contrast, JTE-013, while selective for S1P2 (IC₅₀ 17.6 nM) over S1P1 and S1P3 (IC₅₀ >10 µM), does exhibit measurable antagonism at S1P4 (IC₅₀ = 237 nM) [2]. GLPG2938 is also reported as a selective S1P2 antagonist, but quantitative selectivity data across all five S1P subtypes are not consistently reported in public sources .

Receptor selectivity S1P subtype profiling Off-target risk mitigation

Chemical Scaffold Distinctiveness: Phthalazone Carboxylic Acid Versus Pyridazine Urea and Pyrazolopyridine Series

S1P2 antagonist 1 is based on a phthalazone carboxylic acid scaffold (MW 452.9, LogP 4) , which is structurally distinct from the pyridazine urea scaffold of GLPG2938 (MW 503.4) [1] and the pyrazolopyridine scaffold of JTE-013 (MW 408.3) [2]. The phthalazone series was evolved from a weakly potent indole hit using homology modeling and required subsequent scaffold hopping to optimize the position adjacent to the carboxylic acid [3]. This chemical divergence translates to differential pharmacokinetic and physicochemical properties, with the phthalazone series demonstrating improved oral bioavailability after targeted modifications compared to earlier 1,3-bis(aryloxy)benzene derivatives [4].

Chemical scaffold SAR Lead optimization Drug discovery

Optimal Research and Industrial Use Cases for S1P2 Antagonist 1 and Its Optimized Analogs


In Vitro Mechanistic Studies of S1P2 Signaling in Fibroblast Activation

S1P2 antagonist 1 and its optimized analog compound 16 are well-suited for in vitro investigations of S1P2-mediated fibroblast activation and extracellular matrix production. With compound 16 demonstrating potent S1P2 antagonism (pIC₅₀ 8.1) and exceptional subtype selectivity (IC₅₀ >10,000 nM for S1P1/3/4/5), researchers can confidently attribute observed anti-fibrotic effects to S1P2 blockade without confounding S1P4 activity, which is a limitation of JTE-013 (S1P4 IC₅₀ = 237 nM) [1][2]. The phthalazone series is therefore the preferred tool compound set for dissecting S1P2-specific contributions in TGF-β-driven fibrotic pathways [3].

Oral Dosing Studies in Preclinical Fibrotic Disease Models

For in vivo efficacy studies requiring oral administration, the optimized analog compound 38 (derived from the S1P2 antagonist 1 series) is validated at 10 mg/kg BID across three distinct mouse models of fibrotic disease [1]. This multi-model validation provides greater translational confidence than compounds tested in only a single disease model, such as GLPG2938 (bleomycin-induced pulmonary fibrosis model only) [2]. Researchers planning oral dosing studies in fibrosis should prioritize compound 38 or related phthalazone series analogs, while S1P2 antagonist 1 itself should be reserved for in vitro work due to its suboptimal oral exposure profile [3].

Structure-Activity Relationship (SAR) Studies and Lead Optimization Campaigns

S1P2 antagonist 1 serves as a foundational scaffold for SAR exploration, with published optimization campaigns demonstrating that modifications to the alkyl chain and carboxylic acid moieties significantly improve oral exposure [1]. Medicinal chemistry teams can leverage the established SAR around the phthalazone core to design next-generation S1P2 antagonists with enhanced pharmacokinetic properties. The distinct physicochemical profile of this series (MW 452.9, LogP 4) [2] compared to pyridazine urea (GLPG2938) [3] and pyrazolopyridine (JTE-013) scaffolds offers alternative starting points for optimization toward specific property goals, such as reduced molecular weight or improved solubility.

Comparative Pharmacology Studies Requiring Defined Selectivity Profiles

Studies requiring unambiguous delineation of S1P2-mediated effects from contributions of other S1P receptor subtypes should employ compound 16 from the S1P2 antagonist 1 series. With comprehensive selectivity data demonstrating IC₅₀ values >10,000 nM for S1P1, S1P3, S1P4, and S1P5 [1], compound 16 offers a cleaner pharmacological tool than JTE-013, which retains measurable S1P4 antagonism (IC₅₀ = 237 nM) [2]. This selectivity advantage is particularly critical in tissues or cell types co-expressing multiple S1P receptor subtypes, such as vascular endothelial cells, immune cells, and fibroblasts, where off-target receptor engagement could confound experimental interpretation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for S1P2 antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.